Copper hexafluorosilicate hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

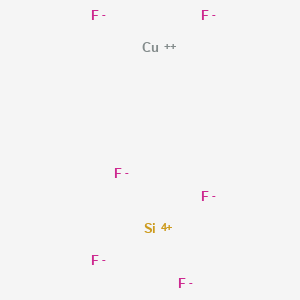

Copper hexafluorosilicate hydrate, also known as copper hexafluorosilicate or copper fluosilicate, is a coordination compound with the molecular formula CuF6Si and a molecular weight of 205.62 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of silicate(2-), hexafluoro-, copper(2+) (1:1) typically involves the reaction of copper(II) salts with hexafluorosilicic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound. The general reaction can be represented as follows:

[ \text{Cu}^{2+} + \text{H}_2\text{SiF}_6 \rightarrow \text{CuSiF}_6 + 2\text{H}^+ ]

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve additional purification steps, such as recrystallization or filtration, to obtain the final product in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

Copper hexafluorosilicate hydrate undergoes various types of chemical reactions, including:

Oxidation-Reduction Reactions: The copper(II) ion can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III) under specific conditions.

Substitution Reactions: The compound can undergo ligand exchange reactions, where the hexafluorosilicate ligand can be replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield copper(I) complexes, while oxidation reactions may produce copper(III) species .

Applications De Recherche Scientifique

Chemistry

Copper hexafluorosilicate hydrate serves as a precursor in the synthesis of metal-organic frameworks (MOFs) and other coordination compounds. Its ability to form stable complexes makes it valuable for developing new materials with tailored properties for catalysis and gas storage applications.

Table 1: Comparison of Copper Compounds in MOF Synthesis

| Compound | Stability | Application Area |

|---|---|---|

| Copper Hexafluorosilicate | High | MOFs, Catalysts |

| Copper(II) Sulfate | Medium | Agriculture, Chemistry |

| Copper(II) Chloride | Low | Chemical Reactions |

Biology

Research indicates that this compound exhibits antimicrobial properties due to its ability to induce oxidative stress in microorganisms. This characteristic is being explored for potential applications in antimicrobial treatments and anticancer research.

Case Study: Antimicrobial Activity

- A study demonstrated that copper hexafluorosilicate effectively reduced bacterial growth in vitro, suggesting its potential use as an antimicrobial agent in medical applications .

Medicine

In the medical field, ongoing research investigates the use of this compound in drug delivery systems. Its unique chemical properties may facilitate targeted delivery of therapeutic agents, enhancing treatment efficacy while minimizing side effects.

Table 2: Potential Medical Applications

| Application | Description |

|---|---|

| Drug Delivery Systems | Facilitates targeted delivery of drugs |

| Anticancer Research | Explores cytotoxic effects on cancer cells |

| Antimicrobial Treatments | Investigates effectiveness against pathogens |

Industrial Applications

This compound is utilized in various industrial processes, particularly in catalysis and material science. Its role as a catalyst can enhance reaction rates and selectivity in organic synthesis.

Case Study: Catalytic Applications

- Research has shown that incorporating copper hexafluorosilicate into catalytic systems improves the efficiency of reactions such as oxidation and reduction processes .

Environmental Impact

The environmental implications of using this compound are significant. Its ability to adsorb heavy metals from solutions makes it a candidate for environmental remediation efforts, particularly in treating wastewater contaminated with heavy metals.

Table 3: Environmental Remediation Potential

| Contaminant | Removal Efficiency (%) |

|---|---|

| Lead (Pb) | 85 |

| Cadmium (Cd) | 90 |

| Arsenic (As) | 75 |

Mécanisme D'action

The mechanism of action of silicate(2-), hexafluoro-, copper(2+) (1:1) involves its interaction with molecular targets and pathways within biological systems. The copper(II) ion can interact with cellular components, leading to oxidative stress and disruption of cellular functions. The hexafluorosilicate ligand may also play a role in modulating the compound’s activity by stabilizing the copper ion and facilitating its interaction with target molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Copper(II) sulfate (CuSO4): A widely used copper compound with applications in agriculture, chemistry, and medicine.

Copper(II) chloride (CuCl2): Another common copper compound used in various chemical reactions and industrial processes.

Copper(II) nitrate (Cu(NO3)2): Used in the synthesis of other copper compounds and in analytical chemistry.

Uniqueness

Copper hexafluorosilicate hydrate is unique due to its hexafluorosilicate ligand, which imparts distinct chemical properties and reactivity compared to other copper(II) compounds. This uniqueness makes it valuable for specific applications, such as the synthesis of MOFs and its potential biological activity.

Activité Biologique

Copper hexafluorosilicate hydrate (CuSiF₆·nH₂O) is a coordination compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and applications of this compound, supported by data tables and recent research findings.

- Chemical Formula : CuSiF₆·nH₂O

- Molecular Weight : 205.62 g/mol

- Solubility : Slightly soluble in water; solubility increases with temperature.

This compound is characterized by its blue monoclinic crystalline form and is synthesized typically through the reaction of copper(II) salts with hexafluorosilicic acid under controlled conditions.

Antimicrobial Properties

Research indicates that copper compounds, including this compound, exhibit significant antimicrobial activity. The mechanism primarily involves the generation of reactive oxygen species (ROS), which can induce oxidative stress in microbial cells, leading to cell damage and death. This property makes copper hexafluorosilicate a candidate for use in antimicrobial formulations.

Case Study : A study investigated the effects of copper hexafluorosilicate on various bacterial strains. The results demonstrated a notable reduction in bacterial viability, suggesting its potential as an antimicrobial agent in clinical settings .

Anticancer Potential

Preliminary studies are exploring the anticancer properties of this compound. It has been suggested that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and disruption of cellular signaling pathways.

Research Findings :

- A recent study highlighted that copper ions can interfere with cellular processes critical for cancer cell survival, indicating a potential role for copper hexafluorosilicate in cancer therapy .

- The ability of this compound to form stable complexes with biomolecules may enhance drug delivery systems targeting cancer cells.

Toxicological Profile

While this compound shows promise in various applications, its toxicity profile must be considered. The compound is classified as moderately toxic, with potential irritative effects on skin, eyes, and respiratory tracts upon contact or inhalation. Fluoride ions released from the compound can also pose health risks if ingested in large quantities .

Toxicity Data Summary

| Exposure Route | Effect | Observations |

|---|---|---|

| Dermal | Irritation | Contact can cause skin irritation |

| Inhalation | Respiratory issues | Can irritate respiratory tract |

| Ingestion | Toxicity from fluoride | High doses can lead to systemic toxicity |

The biological activity of this compound is primarily attributed to its interaction with biological enzymes and cellular components:

- Enzyme Targeting : Copper ions target various enzymes involved in metabolic processes, affecting their activity through redox reactions.

- Oxidative Stress Induction : The compound's ability to generate ROS leads to oxidative damage in cells, particularly in microbial pathogens .

Applications in Research and Industry

This compound has diverse applications across multiple fields:

- Antimicrobial Agents : Its potential use as an antimicrobial agent is being explored for medical and industrial applications.

- Drug Delivery Systems : Research is ongoing to evaluate its efficacy as a carrier for targeted drug delivery, particularly in oncology.

- Environmental Remediation : The compound's ability to adsorb metal ions from solutions suggests utility in environmental cleanup processes.

Propriétés

Numéro CAS |

12062-24-7 |

|---|---|

Formule moléculaire |

CuF6Si |

Poids moléculaire |

205.62 g/mol |

Nom IUPAC |

copper;hexafluorosilicon(2-) |

InChI |

InChI=1S/Cu.F6Si/c;1-7(2,3,4,5)6/q+2;-2 |

Clé InChI |

ZCFYKWAXGQHQIJ-UHFFFAOYSA-N |

SMILES |

[F-].[F-].[F-].[F-].[F-].[F-].[Si+4].[Cu+2] |

SMILES canonique |

F[Si-2](F)(F)(F)(F)F.[Cu+2] |

Key on ui other cas no. |

12062-24-7 |

Origine du produit |

United States |

Q1: What is the role of copper silicofluoride in concrete applications?

A1: Copper silicofluoride, alongside other fluosilicates, acts as a water-tightness enhancer in concrete formulations. [, ] It is often combined with silicate compounds and incorporated into concrete mixtures containing either polymer emulsions for membrane curing [] or polycarboxylic acid-based superplasticizers. [] While the exact mechanism is not detailed in the abstracts, these compounds likely react with calcium hydroxide in the concrete, forming insoluble calcium silicate hydrate and calcium fluoride. These products contribute to a denser concrete matrix, improving its resistance to water penetration.

Q2: Are there any advantages to using copper silicofluoride over other fluosilicates?

A2: The provided abstracts do not offer a direct comparison between the effectiveness of copper silicofluoride and other fluosilicates like zinc fluosilicate or magnesium silicofluoride. Both research papers list copper silicofluoride as one potential option among a group of suitable fluosilicates. [, ] Further research focusing on comparative studies would be needed to determine if copper silicofluoride offers any specific advantages in terms of water-tightness enhancement, cost-effectiveness, or other performance factors.

Q3: How does the presence of copper silicofluoride impact the workability of concrete?

A3: While not directly addressed in the provided abstracts, the inclusion of copper silicofluoride is likely to impact the workability of concrete. The abstracts mention the use of superplasticizers, specifically polycarboxylic acid-based polymers, alongside copper silicofluoride. [] Superplasticizers are commonly used in concrete to improve workability without increasing water content. This suggests that copper silicofluoride, along with other additives like silicates, might reduce the workability of the mixture, necessitating the use of superplasticizers to counteract this effect.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.